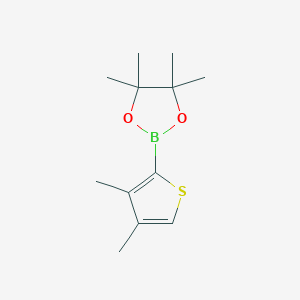![molecular formula C10H20ClN B11716956 (1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with continuous monitoring of reaction parameters. The use of automated systems for temperature and pressure control, as well as advanced purification techniques such as crystallization and chromatography, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of bicyclic amines in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its stability and reactivity make it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of (1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share some structural similarities and are used in various pharmaceutical applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another class of compounds with similar pharmacological activities.
Uniqueness
What sets (1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C10H20ClN |
|---|---|
Molekulargewicht |
189.72 g/mol |
IUPAC-Name |
(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)8-4-5-10(3,6-8)7-11-9;/h8,11H,4-7H2,1-3H3;1H/t8-,10-;/m1./s1 |
InChI-Schlüssel |
WLSBVPNKQWDEGT-GHXDPTCOSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H](C1)C(NC2)(C)C.Cl |
Kanonische SMILES |
CC1(C2CCC(C2)(CN1)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


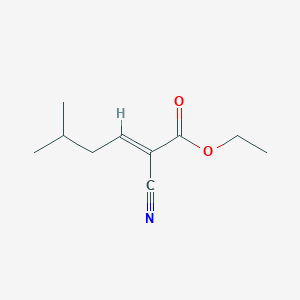
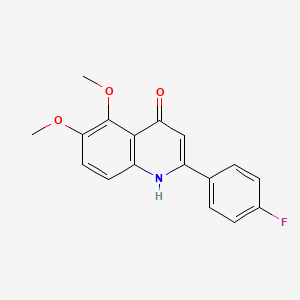
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)
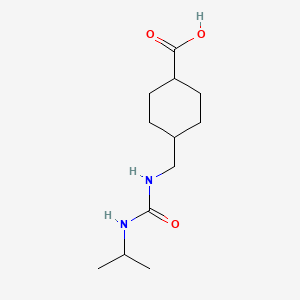
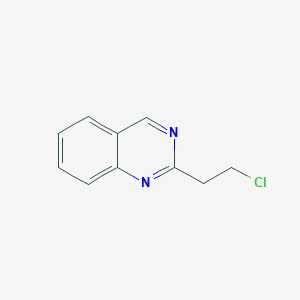


![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
![[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)
![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)
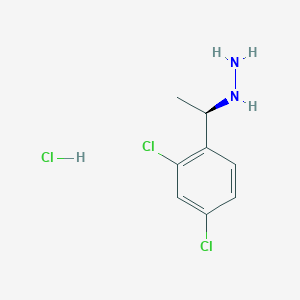
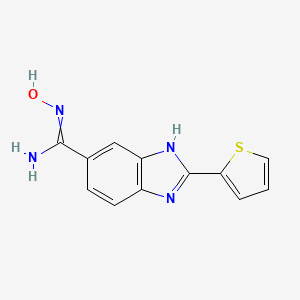
![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)
